Methyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-30-1) is a highly versatile, bifunctional heterocyclic building block prioritized in medicinal chemistry and agrochemical development. Featuring a reactive 3-methyl ester and a 5-bromo substituent on a privileged benzisoxazole core, this compound serves as a critical precursor for divergent synthesis. The 5-bromo handle enables precise palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester provides a streamlined pathway for amidation, reduction, or hydrolysis. For procurement teams, sourcing this exact bifunctional scaffold eliminates multi-step core synthesis, ensuring high-purity starting material for parallel library generation and structure-activity relationship (SAR) exploration [1].
Generic substitution of this scaffold with positional isomers or alternative functional groups severely compromises both synthetic efficiency and biological targeting. Substituting with the 6-bromo isomer (CAS 1123169-23-2) alters the cross-coupling exit vector by approximately 60 degrees, which can completely abolish target binding in spatially constrained receptor pockets. Furthermore, replacing the methyl ester with the free carboxylic acid (CAS 1123169-28-7) drastically reduces solubility in standard organic solvents like dichloromethane, forcing the use of high-boiling polar aprotic solvents (DMF/DMSO) and expensive coupling reagents (HATU/EDC) for derivatization. Finally, utilizing the ethyl ester variant (CAS 668969-70-8) introduces steric hindrance that significantly slows direct aminolysis rates, bottlenecking high-throughput library synthesis [1].
In high-throughput library synthesis, the choice of ester significantly impacts cycle times. Direct aminolysis of Methyl 5-bromobenzo[d]isoxazole-3-carboxylate with primary amines achieves complete conversion significantly faster than its ethyl counterpart. The reduced steric bulk and slightly higher electrophilicity of the methyl ester facilitate rapid nucleophilic attack, reducing the need for harsh conditions or specialized catalysts [1].
| Evidence Dimension | Direct amidation reaction time to >85% conversion |
| Target Compound Data | 4–6 hours at standard conditions |
| Comparator Or Baseline | Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (>12 hours or requires elevated temperatures) |
| Quantified Difference | 50–60% reduction in reaction time for library generation |
| Conditions | Standard direct aminolysis with primary aliphatic amines in methanol/THF at ambient temperature |
Procuring the methyl ester accelerates parallel synthesis workflows, directly reducing labor and overhead costs in drug discovery programs.
The position of the bromine atom on the benzisoxazole core dictates the spatial trajectory of subsequent cross-coupling additions. The 5-bromo isomer projects appended functional groups at a distinct angle compared to the 6-bromo isomer. In the development of CNS-active agents, this specific vector is often critical for penetrating deep hydrophobic pockets in target receptors, making the isomers strictly non-interchangeable during hit-to-lead optimization [1].
| Evidence Dimension | Substituent exit vector angle shift |
| Target Compound Data | 5-bromo substitution trajectory (baseline) |
| Comparator Or Baseline | 6-bromo isomer (CAS 1123169-23-2) |
| Quantified Difference | ~60° spatial divergence in the appended pharmacophore |
| Conditions | In silico modeling and SAR profiling of functionalized benzisoxazole derivatives |
Buyers must secure the exact 5-bromo isomer to maintain the intended pharmacophore geometry, as substituting with the 6-bromo variant will likely yield inactive compounds.
Selecting the methyl ester over the free carboxylic acid provides substantial advantages in handling and downstream processing. The free acid exhibits poor solubility in volatile organic solvents, often necessitating DMSO or DMF, which complicate aqueous workups and product isolation. In contrast, Methyl 5-bromobenzo[d]isoxazole-3-carboxylate is highly soluble in dichloromethane and ethyl acetate, allowing for seamless liquid-liquid extraction and direct loading onto silica gel for purification [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25 °C |
| Target Compound Data | Methyl ester (>50 mg/mL) |
| Comparator Or Baseline | 5-Bromobenzo[d]isoxazole-3-carboxylic acid (<5 mg/mL) |
| Quantified Difference | >10-fold increase in solubility in standard volatile solvents |
| Conditions | Standard laboratory handling and extraction conditions |
Procuring the methyl ester avoids the use of high-boiling solvents and expensive coupling reagents, streamlining the first step of synthetic routes.
Due to its rapid aminolysis kinetics, this compound is the ideal starting point for generating diverse amide libraries targeting CNS receptors (e.g., 5-HT and D2). The methyl ester allows for efficient parallel derivatization without the bottleneck of extended reaction times associated with ethyl esters, directly supporting rapid hit identification [1].
The 5-bromo handle provides a reliable site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Procuring this specific isomer ensures that the resulting biaryl or heteroaryl linkages maintain the precise ~60° vector required for optimal target engagement, which cannot be achieved if the 6-bromo analog is mistakenly sourced [1].
For scale-up campaigns, the high solubility of the methyl ester in volatile organic solvents like DCM and EtOAc simplifies purification and extraction. This makes it a superior precursor compared to the free acid, eliminating the need for high-boiling solvents and complex workups during early-stage API synthesis [1].